(Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a dichlorophenyl group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and p-tolyl groups. The final step involves the formation of the carbohydrazonoyl cyanide moiety.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of Substituents: The 2,4-dichlorophenyl and p-tolyl groups are introduced through nucleophilic substitution reactions, often using appropriate halogenated precursors and strong bases.
Formation of Carbohydrazonoyl Cyanide: The final step involves the reaction of the thiazole derivative with hydrazine derivatives and cyanogen bromide under controlled conditions to form the carbohydrazonoyl cyanide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the p-tolyl group, leading to the formation of sulfoxides or sulfones and benzylic alcohols or acids, respectively.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups such as nitro, sulfonyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and alkyl halides for alkylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group can yield p-toluic acid, while reduction of the nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (Z)-N’-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through binding to these targets, altering their activity or function. For example, in medicinal applications, it might inhibit an enzyme involved in a disease pathway, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl chloride
- (Z)-N’-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl bromide
- (Z)-N’-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl fluoride
Uniqueness
Compared to these similar compounds, (Z)-N’-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the cyanide group, which can significantly influence its reactivity and interaction with biological targets. The cyanide group can participate in additional types of chemical reactions, such as nucleophilic addition, which may not be possible with other halogenated derivatives.
This detailed overview provides a comprehensive understanding of (Z)-N’-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2Z)-N-(2,4-dichloroanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c1-11-2-4-12(5-3-11)17-10-25-18(22-17)16(9-21)24-23-15-7-6-13(19)8-14(15)20/h2-8,10,23H,1H3/b24-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXDBNYUGRKMBO-JLPGSUDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.